molecular formula C7H6BrF2NOS B2878483 (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone CAS No. 1788100-05-9

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone

Cat. No.: B2878483
CAS No.: 1788100-05-9
M. Wt: 270.09
InChI Key: ONOZXVFAHXHFMX-UHFFFAOYSA-N
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Description

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a useful research compound. Its molecular formula is C7H6BrF2NOS and its molecular weight is 270.09. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

A review highlights the significance of various tests used to determine the antioxidant activity, emphasizing the critical role of antioxidants in fields ranging from food engineering to medicine. The described tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, leverage spectrophotometry to assess antioxidant capacity through chemical reactions, indicating their broad applicability in analyzing complex samples. This suggests potential research applications of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in antioxidant analysis, given its chemical structure that may interact in these assays (Munteanu & Apetrei, 2021).

Microbial Degradation of Environmental Pollutants

The environmental biodegradability of polyfluoroalkyl chemicals, which share some structural similarities with (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, has been reviewed to better understand their fate and impact. Studies focus on microbial degradation pathways, revealing insights into how such compounds might be broken down in the environment. This area of research could encompass the study of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, especially regarding its environmental stability and degradation products (Liu & Avendaño, 2013).

Environmental and Toxicological Studies of Brominated Compounds

Research on 2,4,6-Tribromophenol, a brominated compound, provides insights into the environmental concentrations, toxicology, and degradation products of brominated phenols. Given the structural similarity, (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane might be subject to similar environmental and toxicological concerns, warranting further investigation into its behavior and impacts in both abiotic and biotic systems (Koch & Sures, 2018).

Photocatalytic and Electrochemical Water Splitting

The use of metal sulfides in renewable energy applications, particularly in water splitting for hydrogen production, has been extensively reviewed. Metal sulfides' semiconducting properties, tunable electronic structures, and functional applications in photocatalytic and electrocatalytic hydrogen generation suggest potential research avenues for (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in similar applications. Its chemical structure could offer unique properties for water splitting reactions, making it a candidate for studying renewable energy solutions (Chandrasekaran et al., 2019).

Role in Plant Stress Adaptation

Hydrogen sulfide (H2S) plays a crucial role in plant stress tolerance and adaptation. Research into natural and artificial sources of H2S, including the transformation and transport mechanisms, suggests that (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane could be explored for its potential to release H2S or related compounds, thereby contributing to stress adaptation mechanisms in plants. This research direction might uncover novel agricultural applications, enhancing plant resilience against biotic and abiotic stressors (Ahmed et al., 2021).

Properties

IUPAC Name

(4-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NOS/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOZXVFAHXHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=N)(=O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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